molecular formula C9H13NO B7761384 3-Methoxy-2,6-dimethylaniline

3-Methoxy-2,6-dimethylaniline

Cat. No. B7761384
M. Wt: 151.21 g/mol
InChI Key: DBRPRHMYNICNTR-UHFFFAOYSA-N
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Description

3-Methoxy-2,6-dimethylaniline is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-2,6-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-2,6-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Carcinogenicity and Metabolic Activation : 2,6-Dimethylaniline, a related compound, is a known rodent carcinogen with potential carcinogenicity in humans. It forms various DNA adducts and hemoglobin adducts, indicating a metabolic activation similar to other arylamine carcinogens. The study by Gonçalves, Beland, and Marques (2001) provides detailed synthesis, characterization, and comparative efficiencies of DNA adducts formed from this compound (Gonçalves et al., 2001).

  • Photochemical Reactions : Bader and Hansen (1979) investigated the irradiation of 4-allylated 2,6-dimethylanilines in methanol, leading to various photoproducts. This study is crucial for understanding the photochemical behavior of compounds related to 3-Methoxy-2,6-dimethylaniline and their potential applications in synthetic chemistry (Bader & Hansen, 1979).

  • Reductive Dealkoxylation : The study by Azzena et al. (2002) investigated the reductive dealkoxylation of methoxy-substituted N,N-dimethylanilines, including 2,6-dimethoxy derivatives. Understanding the reactivity and cleavage patterns of these compounds is vital for their application in synthetic pathways (Azzena et al., 2002).

  • Synthesis of Carbazomycin B : Crich and Rumthao (2004) described the synthesis of carbazomycin B via radical arylation of benzene using a derivative of 2-methoxy-3,4-dimethyl-5-nitrophenol. This process and the compounds involved are crucial for pharmaceutical applications and synthetic organic chemistry (Crich & Rumthao, 2004).

  • Fenton Process in Environmental Chemistry : The study by Masomboon, Ratanatamskul, and Lu (2009) explored the degradation of 2,6-dimethylaniline by the Fenton process. This research provides insights into the environmental and chemical engineering applications of related compounds in waste treatment and pollution control (Masomboon et al., 2009).

properties

IUPAC Name

3-methoxy-2,6-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-5-8(11-3)7(2)9(6)10/h4-5H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRPRHMYNICNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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